methyl 4-(fluoromethyl)piperidine-4-carboxylate
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Overview
Description
Methyl 4-(fluoromethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C8H14FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(fluoromethyl)piperidine-4-carboxylate typically involves the fluorination of a piperidine derivative. One common method is the reaction of piperidine with a fluorinating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(fluoromethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon at elevated pressures.
Substitution: Sodium azide in dimethylformamide (DMF) at 60-80°C.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Methyl 4-(fluoromethyl)piperidine-4-carboxylate is used in various scientific research applications:
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(fluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the fluoromethyl group, which may result in different reactivity and biological activity.
Ethyl piperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-(chloromethyl)piperidine-4-carboxylate: Contains a chloromethyl group instead of a fluoromethyl group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-(fluoromethyl)piperidine-4-carboxylate is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 4-(fluoromethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIZGABBXJEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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